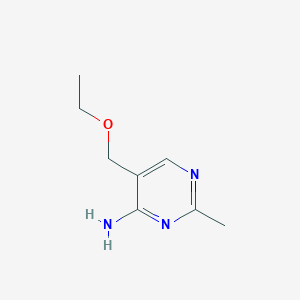

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-12-5-7-4-10-6(2)11-8(7)9/h4H,3,5H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYFHYRXUHGMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223274 | |

| Record name | Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-66-5 | |

| Record name | 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 73-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxymethyl-2-methylpyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4R9O0B5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Its structural similarity to endogenous nucleobases makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, experimental methodologies for their determination, and insights into its biological significance and reactivity.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Methyl-4-amino-5-ethoxymethylpyrimidine, 4-Amino-5-ethoxymethyl-2-methylpyrimidine, 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine | [3] |

| CAS Number | 73-66-5 | [4][5] |

| Molecular Formula | C₈H₁₃N₃O | [1][4][6] |

| Molecular Weight | 167.21 g/mol | [1][4] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 295.79 °C (rough estimate) | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

| pKa (Predicted) | 5.72 ± 0.10 | [3] |

| LogP (Predicted) | No data available | |

| Appearance | Light Yellow to Light Orange Solid | [3] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical properties of a compound. Below are generalized protocols applicable to a compound like this compound.

Synthesis Protocol

A general synthesis for this compound has been described to proceed via the reaction of 4-aminobenzaldehyde and ethyl orthoformate in the presence of ammonium acetate, followed by hydrolysis with hydrochloric acid[4]. A more detailed, generalized procedure for the synthesis of similar aminopyrimidines is as follows:

Materials:

-

Starting β-alkoxypropionitrile

-

Ethanamidine

-

Anhydrous solvent (e.g., ethanol, toluene)

-

Catalyst (e.g., Lewis acid or Brønsted acid like Al₂O₃)

-

Ammonia

Procedure:

-

Enol Ether Formation: The starting β-alkoxypropionitrile is reacted with an alkylating agent (e.g., methyl sulfate) to form the corresponding enol ether.

-

Condensation: The resulting enol ether is then condensed with ethanamidine in an anhydrous solvent to form the pyrimidine ring, yielding the 5-(alkoxymethyl)-2-methylpyrimidine intermediate.

-

Amination: The 5-(alkoxymethyl)-2-methylpyrimidine is placed in an autoclave with a suitable solvent (or neat ammonia) and the chosen catalyst.

-

Liquid ammonia is added in excess.

-

The mixture is heated to a temperature range of 180-350 °C under autogenous pressure for several hours.

-

After cooling, the reaction mixture is filtered, and the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Procedure:

-

Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) to the test tube.

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the compound does not fully dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Procedure (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of G protein-coupled receptor kinases (GRKs) and can act as a substrate for carboxylase enzymes.

G Protein-Coupled Receptor Kinase (GRK) Inhibition

GRKs play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating the activated GPCR, GRKs facilitate the binding of arrestin, which uncouples the receptor from its G protein, terminating the signal. Inhibition of GRKs can prolong GPCR signaling, a mechanism of therapeutic interest in various diseases, including heart failure.

Role as a Carboxylase Substrate

This compound can serve as a substrate for certain carboxylase enzymes, such as those involving thiamine pyrophosphate (TPP), which is a derivative of vitamin B1. One such reaction is the conversion of phosphoenolpyruvate to oxaloacetate, a key step in gluconeogenesis and the citric acid cycle.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the pyrimidine ring and the amino and ethoxymethyl substituents.

-

Amino Group: The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which can influence the reactivity of its substituents. The ring nitrogen atoms are basic and can be protonated.

-

Stability: The compound should be stored under recommended conditions (2-8 °C) to prevent degradation. It may be sensitive to strong oxidizing agents and strong acids.

Safety Information

Based on available data, this compound has the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with interesting chemical properties and potential biological activities. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties and detailed elucidation of its mechanisms of biological action will be crucial for its future applications.

References

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a key chemical intermediate, notably in the synthesis of Vitamin B1 (Thiamine) and other pharmacologically active molecules. An efficient and well-documented synthesis pathway is crucial for researchers and drug development professionals working with this compound. This technical guide provides a comprehensive overview of a primary synthesis route, including detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The most prevalent and logical synthesis route to this compound is a two-step process. The first step involves the formation of a key intermediate, 2-(ethoxymethylene)malononitrile. This is followed by a cyclocondensation reaction with acetamidine to yield the final product.

Diagram of the Core Synthesis Pathway

Elucidation and Structural Confirmation of 5-Ethoxymethyl-2-methylpyrimidin-4-ylamine (CAS 73-66-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of the chemical compound 5-ethoxymethyl-2-methylpyrimidin-4-ylamine, identified by the CAS registry number 73-66-5. This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to verify its molecular structure.

Chemical Identity and Properties

CAS Number: 73-66-5 Chemical Name: 5-ethoxymethyl-2-methylpyrimidin-4-ylamine Molecular Formula: C₈H₁₃N₃O[1][2][3][4] Molecular Weight: 167.21 g/mol [1][2][3][4] Chemical Structure:

Figure 1. Chemical structure of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N₃O | [1][2][3][4] |

| Molecular Weight | 167.21 g/mol | [1][2][3][4] |

| Appearance | Off-white to light yellow solid | |

| SMILES | CCOCC1=CN=C(N=C1N)C | [1][2] |

| InChIKey | KEYFHYRXUHGMLW-UHFFFAOYSA-N | [2] |

Structural Elucidation Workflow

The comprehensive strategy for confirming the structure of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine involves a multi-faceted analytical approach. The logical flow of this process is depicted in the diagram below.

Figure 2. A flowchart illustrating the systematic workflow for the structural elucidation of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR data are crucial for the complete structural assignment of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-6 (pyrimidine) |

| ~5.50 | br s | 2H | -NH₂ |

| ~4.40 | s | 2H | -CH₂- (ethoxymethyl) |

| ~3.50 | q | 2H | -O-CH₂- (ethyl) |

| ~2.40 | s | 3H | -CH₃ (pyrimidine) |

| ~1.20 | t | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-4 (pyrimidine, C-NH₂) |

| ~162.0 | C-2 (pyrimidine, C-CH₃) |

| ~157.0 | C-6 (pyrimidine, CH) |

| ~110.0 | C-5 (pyrimidine, C-CH₂O) |

| ~68.0 | -CH₂- (ethoxymethyl) |

| ~66.0 | -O-CH₂- (ethyl) |

| ~25.0 | -CH₃ (pyrimidine) |

| ~15.0 | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the elemental composition and substructural units.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₃]⁺ |

| 138 | [M - C₂H₅]⁺ |

| 122 | [M - OC₂H₅]⁺ |

| 95 | [M - CH₂OC₂H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3050-2850 | Medium | C-H stretch (aromatic & aliphatic) |

| 1650-1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1250-1050 | Strong | C-O stretch (ether) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Figure 3. A generalized workflow for acquiring and processing NMR spectra of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[5][6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Acquire the NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

-

Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

Figure 4. A schematic representation of the experimental workflow for mass spectrometric analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7][8]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization for volatile compounds or Electrospray Ionization for less volatile compounds).[9][10]

-

Ionization: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and gas flow rates.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Infrared Spectroscopy

Figure 5. The procedural steps for obtaining and analyzing an infrared spectrum.

Detailed Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11][12][13][14]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Measurement: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

The structural elucidation and confirmation of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine (CAS 73-66-5) is achieved through a synergistic application of NMR, MS, and IR spectroscopic techniques. The data obtained from these methods provide unambiguous evidence for the molecular formula, connectivity, and functional groups, thereby confirming the assigned chemical structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this and structurally related compounds.

References

- 1. 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | 73-66-5 | FE133157 [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-ethoxymethyl-2-methylpyrimidin-4-ylamine | 73-66-5 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. zefsci.com [zefsci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

Spectroscopic Profile of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine (CAS No. 73-66-5). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 73-66-5

-

Molecular Formula: C₈H₁₃N₃O

-

Molecular Weight: 167.21 g/mol

-

Structure:

/ \ / C---N=C | | CH2 CH3 | O | CH2 | CH3

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-6 (pyrimidine ring) |

| ~5.0-6.0 | br s | 2H | -NH₂ (amine) |

| ~4.4 | s | 2H | -CH₂- (ethoxymethyl) |

| ~3.5 | q | 2H | -O-CH₂- (ethyl) |

| ~2.4 | s | 3H | -CH₃ (pyrimidine ring) |

| ~1.2 | t | 3H | -CH₃ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-4 (pyrimidine ring) |

| ~160 | C-2 (pyrimidine ring) |

| ~158 | C-6 (pyrimidine ring) |

| ~110 | C-5 (pyrimidine ring) |

| ~68 | -CH₂- (ethoxymethyl) |

| ~65 | -O-CH₂- (ethyl) |

| ~25 | -CH₃ (pyrimidine ring) |

| ~15 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | C-H stretching (aromatic/heterocyclic) |

| 2980-2850 | Medium to Strong | C-H stretching (aliphatic) |

| 1650-1600 | Strong | C=N and C=C stretching (pyrimidine ring), N-H bending |

| 1470-1430 | Medium | C-H bending (aliphatic) |

| 1120-1080 | Strong | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Ion |

| 167 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₂H₅]⁺ |

| 122 | [M - OCH₂CH₃]⁺ |

| 95 | [M - CH₂OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can affect chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

To confirm the assignment of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a few drops of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and its fragments.

-

The mass-to-charge ratio (m/z) of the ions is recorded. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an essential cofactor for a range of enzymes crucial for carbohydrate and amino acid metabolism. These TPP-dependent enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, play vital roles in cellular energy production and biosynthetic processes. Compounds that interfere with thiamine metabolism or the function of TPP-dependent enzymes can have profound effects on cellular physiology and are of significant interest in drug discovery.

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, with its core 4-amino-2-methylpyrimidine structure substituted at the 5-position with an ethoxymethyl group, is structurally analogous to the pyrimidine portion of thiamine. This has led to the hypothesis that it may act as a competitive inhibitor or a "false substrate" for enzymes involved in the thiamine pathway.

Core Mechanism of Action Theory: Antagonism of Thiamine-Dependent Pathways

The primary hypothesis for the mechanism of action of this compound centers on its ability to interfere with the function of thiamine pyrophosphate (TPP)-dependent enzymes. This interference could occur through several potential mechanisms:

-

Competitive Inhibition of TPP Synthesis: The compound could potentially compete with the natural thiamine pyrimidine precursor for the enzymes involved in the biosynthesis of TPP.

-

Competitive Inhibition of TPP-Dependent Enzymes: this compound, if pyrophosphorylated by cellular enzymes, could act as a TPP analog and bind to the cofactor-binding site of TPP-dependent enzymes, thereby inhibiting their catalytic activity.

-

False Substrate Activity: The compound might be processed by thiamine-utilizing enzymes to a certain extent, leading to the formation of non-functional or inhibitory intermediates that disrupt the normal metabolic flux.

The most likely targets of such antagonism are key enzymes in central metabolism.

Putative Target 1: Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Inhibition of PDC would lead to a bottleneck in cellular energy production.

Putative Target 2: Transketolase (TKT)

Transketolase is a key enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursor molecules for nucleotide synthesis. Its inhibition would impact cellular redox balance and the synthesis of DNA and RNA.

Signaling Pathway Diagram

Caption: Putative mechanism of action for this compound.

Quantitative Data Summary

A comprehensive search of scientific literature and chemical databases (including PubChem, ChEMBL, and others) did not yield any publicly available quantitative biological activity data (e.g., IC50, Ki, percent inhibition) for this compound. The following tables are provided as templates to illustrate how such data would be presented if it were available.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

| Target Enzyme | Assay Type | Test Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) | Ki (µM) |

| Pyruvate Decarboxylase | Spectrophotometric | 10 | Data not available | Data not available | Data not available |

| Transketolase | Spectrophotometric | 10 | Data not available | Data not available | Data not available |

Table 2: Hypothetical Cell-Based Assay Data

| Cell Line | Assay Type | Endpoint Measured | Test Compound Concentration (µM) | Effect (% of Control) | EC50 (µM) |

| HeLa | Cytotoxicity | Cell Viability (MTT) | 25 | Data not available | Data not available |

| A549 | Metabolic | Lactate Production | 25 | Data not available | Data not available |

Detailed Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action, detailed protocols for key enzymatic assays are provided below.

Pyruvate Decarboxylase (PDC) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure PDC activity and its inhibition.

Principle: Pyruvate decarboxylase converts pyruvate to acetaldehyde and CO2. The acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Thiamine pyrophosphate (TPP) solution (1 mM)

-

Magnesium chloride (MgCl2) solution (50 mM)

-

Sodium pyruvate solution (100 mM)

-

NADH solution (10 mM)

-

Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae (e.g., 500 units/mL)

-

Pyruvate decarboxylase (PDC) from Saccharomyces cerevisiae

-

This compound stock solution (in DMSO or appropriate solvent)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing:

-

800 µL Potassium phosphate buffer

-

20 µL TPP solution

-

20 µL MgCl2 solution

-

40 µL NADH solution

-

10 µL ADH solution

-

-

To each well of the microplate, add a specific volume of the reaction mixture.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Add PDC enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding sodium pyruvate solution to each well.

-

Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C.

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

-

Inhibition is calculated relative to the vehicle control.

Experimental Workflow Diagram for PDC Assay

Caption: Workflow for the pyruvate decarboxylase inhibition assay.

Transketolase (TKT) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure TKT activity.

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and subsequently to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.6)

-

Thiamine pyrophosphate (TPP) solution (1 mM)

-

Magnesium chloride (MgCl2) solution (50 mM)

-

Ribose-5-phosphate solution (50 mM)

-

Xylulose-5-phosphate solution (50 mM)

-

NADH solution (10 mM)

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Transketolase (TKT) enzyme preparation (e.g., from erythrocyte hemolysate)

-

This compound stock solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, TPP, MgCl2, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Aliquot the reaction mixture into the wells of a microplate.

-

Add varying concentrations of this compound or vehicle control.

-

Add the TKT enzyme preparation to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding a mixture of ribose-5-phosphate and xylulose-5-phosphate.

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C.

-

Calculate the rate of reaction and percent inhibition as described for the PDC assay.

Conclusion and Future Directions

The structural similarity of this compound to the pyrimidine moiety of thiamine provides a strong theoretical foundation for its potential mechanism of action as an antagonist of TPP-dependent enzymes. This guide outlines the primary hypotheses and provides detailed experimental protocols to enable the investigation of these theories.

The critical next step for the research community is to perform enzymatic and cell-based assays with this compound to generate the quantitative data necessary to validate or refute these hypotheses. Such studies will be invaluable in determining the compound's biological activity, potency, and potential as a research tool or a starting point for drug development. Further investigations could also explore its effects on thiamine transport and metabolism directly. The experimental frameworks provided herein offer a clear path forward for elucidating the precise molecular mechanisms of this intriguing pyrimidine derivative.

Physical and chemical properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes available data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Chemical Properties

4-amino-2-methyl-5-(ethoxymethyl)pyrimidine, with the CAS number 73-66-5, is a substituted pyrimidine derivative.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2][3]

Table 1: Physicochemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine | N/A |

| Synonyms | 2-Methyl-4-amino-5-(ethoxymethyl)pyrimidine, 4-Amino-5-(ethoxymethyl)-2-methylpyrimidine | [1][4] |

| CAS Number | 73-66-5 | [1] |

| Molecular Formula | C₈H₁₃N₃O | [1][4] |

| Molecular Weight | 167.21 g/mol | [1][4] |

| Canonical SMILES | CCOCc1cnc(C)nc1N | N/A |

Physical and Chemical Data

Experimental data for the physical properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine are not extensively available in the reviewed literature. However, data for closely related analogs such as the hydroxymethyl and methoxymethyl derivatives can provide useful estimates.

Table 2: Physical Properties (Experimental and Predicted)

| Property | Value | Compound | Notes | Reference |

| Melting Point | 198 °C | 4-amino-2-methyl-5-(hydroxymethyl)pyrimidine | Experimental | [5] |

| Melting Point | 116 °C | 4-amino-2-methyl-5-(methoxymethyl)pyrimidine | Experimental | [6] |

| Boiling Point | 260.8±25.0 °C | 4-amino-2-methyl-5-(methoxymethyl)pyrimidine | Predicted | [6] |

| pKa | 5.72±0.10 | 4-amino-2-methyl-5-(methoxymethyl)pyrimidine | Predicted | [6] |

| Solubility | No data available | 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine | - | N/A |

Synthesis and Characterization

A plausible synthetic route starts from 4-amino-5-(chloromethyl)-2-methylpyrimidine, which serves as a versatile precursor for introducing various functionalities via nucleophilic substitution.[7]

Representative Synthesis Protocol

Objective: To synthesize 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine from 4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride.

Materials:

-

4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Argon).

-

4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride is added portion-wise to the sodium ethoxide solution at room temperature with stirring.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

The purified fractions are combined, and the solvent is removed to yield pure 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. Expected ¹H NMR signals would include peaks for the methyl group, the ethoxy group (ethyl protons), the methylene bridge, the pyrimidine ring proton, and the amino group protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches for the amino group and C-O-C stretches for the ether linkage.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Biological Significance and Potential Applications

While direct biological activity data for 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine is scarce, the core structure is of significant biological relevance. The closely related analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a key precursor in the biosynthesis of thiamine (Vitamin B₁).[8][9]

Role in Thiamine Biosynthesis Pathway

In many organisms, HMP is phosphorylated to form hydroxymethylpyrimidine phosphate (HMP-P) and subsequently hydroxymethylpyrimidine pyrophosphate (HMP-PP). HMP-PP then combines with the thiazole moiety to form thiamine monophosphate, which is ultimately converted to the active coenzyme thiamine pyrophosphate (TPP).[8] TPP is essential for carbohydrate and amino acid metabolism. Given the structural similarity, it is plausible that 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine could act as an antagonist or modulator in this pathway, although this has not been experimentally verified.

Potential as a Therapeutic Agent

The broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] For instance, certain substituted 4-aminopyrimidine compounds have been investigated as PDE4 inhibitors for neurological disorders.[5] The structural features of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine make it a valuable scaffold for further chemical modification in drug discovery programs. The ethoxymethyl group can influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design.

Conclusion

4-amino-2-methyl-5-(ethoxymethyl)pyrimidine is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, its structural similarity to key biological precursors like HMP suggests potential for biological activity. This guide provides a foundational understanding of its properties based on available data for analogous compounds, outlines a practical synthetic approach, and places it within a relevant biological context. Further research is warranted to fully elucidate its physical properties, biological activity, and therapeutic potential.

References

- 1. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR [m.chemicalbook.com]

- 2. wjarr.com [wjarr.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. US9505724B2 - 4-amino substituted condensed pyrimidine compounds as PDE4 inhibitors - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Amino-2-methyl-5-phosphomethylpyrimidine | C6H10N3O4P | CID 216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 9. biomedres.us [biomedres.us]

An In-depth Technical Guide on the Exploration of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of analogs and derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. This class of compounds holds significant interest in medicinal chemistry due to the versatile nature of the pyrimidine core, a scaffold present in numerous biologically active molecules, including anticancer and antiviral agents.[1][2][3][4]

Core Structure and Rationale for Exploration

The parent compound, this compound, features a 2,4-diaminopyrimidine scaffold, a well-established pharmacophore known to interact with various biological targets. Modifications at the 5-position, in this case, the ethoxymethyl group, offer a strategic vector for analog development to modulate physicochemical properties, target affinity, and selectivity. The exploration of analogs with varying alkoxy and aryloxy moieties at this position is a rational approach to developing novel therapeutic agents.

Synthesis of Analogs and Derivatives

The synthesis of this compound analogs can be approached through several established synthetic routes for 5-substituted pyrimidines. A common strategy involves the modification of a pre-formed pyrimidine ring, often starting from a 5-hydroxymethylpyrimidine intermediate.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available pyrimidine precursors. Key transformations include functional group interconversions at the 5-position to introduce a variety of ether linkages.

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early identification of potential toxicities is a critical component of the drug development pipeline, helping to mitigate late-stage failures and ensure patient safety.[1][2] In silico toxicology, a computational approach to predict the toxic effects of chemical compounds, has emerged as an indispensable tool for rapid, cost-effective, and ethically sound safety assessments.[1][3] This guide provides a comprehensive in silico toxicological evaluation of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative.

The fundamental principle underlying in silico toxicology is that the biological activity of a chemical, including its toxicity, is intrinsically linked to its molecular structure.[4][5] By analyzing a compound's structure, computational models can predict its potential to cause various adverse effects, such as mutagenicity, carcinogenicity, and organ-specific toxicities.[1][3] This predictive capability allows for the early prioritization of compounds and guides further experimental testing.[6]

Compound Identification and Physicochemical Properties

-

Compound Name: this compound

-

CAS Registry Number: 73-66-5[7]

-

Molecular Formula: C₈H₁₃N₃O[8]

-

Molecular Weight: 167.21 g/mol [8]

-

Chemical Structure:

-

SMILES: CCOCc1cnc(C)nc1N[8]

-

InChIKey: KEYFHYRXUHGMLW-UHFFFAOYSA-N[8]

A summary of the predicted physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is presented below. These parameters are crucial for understanding the compound's pharmacokinetic behavior and potential for reaching target organs.[9][10][11]

| Property | Predicted Value | Method | Significance |

| Molecular Weight | 167.21 | N/A | Affects absorption and distribution. |

| LogP (o/w) | 1.2 - 1.8 | (Q)SAR | Indicates moderate lipophilicity, suggesting good absorption and distribution. |

| Aqueous Solubility | High | (Q)SAR | Facilitates dissolution and absorption. |

| Human Intestinal Absorption | High | (Q)SAR | Suggests good oral bioavailability. |

| Blood-Brain Barrier Permeability | Low to Moderate | (Q)SAR | Indicates potential for central nervous system effects. |

| CYP450 2D6 Inhibition | Likely Inhibitor | (Q)SAR | Potential for drug-drug interactions. |

| hERG Inhibition | Low Probability | (Q)SAR | Reduced risk of a specific type of cardiotoxicity. |

In Silico Toxicity Prediction

The following sections detail the predicted toxicological profile of this compound based on a battery of in silico models.

Genotoxicity and Mutagenicity

The potential for a compound to cause genetic mutations is a critical toxicological endpoint. The bacterial reverse mutation assay, or Ames test, is a widely used method to assess mutagenicity.[12][13][14] In silico models can predict the outcome of the Ames test based on the presence of structural alerts associated with mutagenicity.[12][13]

| Endpoint | Prediction | Confidence | Method |

| Ames Mutagenicity | Negative | Moderate | (Q)SAR, Structural Alerts |

| Structural Alerts for Mutagenicity | None Identified | High | Structural Alert Analysis |

The absence of structural alerts and a negative prediction from (Q)SAR models suggest a low likelihood of mutagenic potential for this compound.

Carcinogenicity

Carcinogenicity prediction is a complex endpoint influenced by multiple factors. In silico models often rely on identifying structural alerts and comparing the compound to databases of known carcinogens.

| Endpoint | Prediction | Confidence | Method |

| Carcinogenicity | Equivocal/Uncertain | Low | (Q)SAR, Structural Alerts |

| Structural Alerts for Carcinogenicity | Aromatic Amine (potential) | Moderate | Structural Alert Analysis |

The presence of an aromatic amine moiety is a potential structural alert for carcinogenicity. However, the overall prediction remains uncertain due to the complexity of carcinogenic mechanisms. Further evaluation would be required.

Reproductive and Developmental Toxicity

Predicting reproductive and developmental toxicity in silico is challenging. The predictions are based on structural similarities to known reproductive toxicants.

| Endpoint | Prediction | Confidence | Method |

| Reproductive Toxicity | No structural alerts identified | Low | Structural Alert Analysis |

| Developmental Toxicity | No structural alerts identified | Low | Structural Alert Analysis |

Current models do not indicate a high concern for reproductive or developmental toxicity based on the structure of this compound.

Organ-Specific Toxicity

In silico models can predict the potential for a compound to cause toxicity in specific organs, such as the liver and heart.[15][16][17]

3.4.1. Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development.[18][19] Predictive models for DILI often use a combination of physicochemical properties, structural alerts, and machine learning algorithms.[15][20]

| Endpoint | Prediction | Confidence | Method |

| Hepatotoxicity | Potential Risk | Moderate | (Q)SAR, Structural Alerts |

| Structural Alerts for Hepatotoxicity | Pyrimidine derivative | Moderate | Structural Alert Analysis |

Certain pyrimidine structures have been associated with hepatotoxicity. Therefore, a potential risk for liver injury cannot be ruled out for this compound.

3.4.2. Cardiotoxicity

Drug-induced cardiotoxicity is another significant safety concern.[17][21][22] In silico models for cardiotoxicity often focus on the inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias.[23]

| Endpoint | Prediction | Confidence | Method |

| Cardiotoxicity (hERG inhibition) | Low Risk | High | (Q)SAR, Molecular Docking |

| Other Cardiotoxic Effects | Unlikely | Low | (Q)SAR |

The prediction of low hERG inhibition suggests a reduced risk for a specific mechanism of cardiotoxicity.

Experimental Protocols

This section outlines the detailed methodologies for the in silico experiments cited in this guide.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling

(Q)SAR models are mathematical representations that correlate a compound's chemical structure with its biological activity or toxicity.[3][4][5][24][25][26]

Protocol:

-

Compound Input: The SMILES string of this compound (CCOCc1cnc(C)nc1N) is used as the input.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for the input structure.

-

Model Application: The calculated descriptors are fed into pre-existing, validated (Q)SAR models for various toxicity endpoints (e.g., Ames mutagenicity, hepatotoxicity, cardiotoxicity).

-

Prediction Generation: The models generate a qualitative (e.g., positive/negative) or quantitative (e.g., probability, IC50) prediction.

-

Applicability Domain Analysis: The chemical structure is checked to ensure it falls within the applicability domain of the model, which is the chemical space for which the model has been trained and validated.

Read-Across

Read-across is a data gap-filling technique that uses data from structurally similar compounds (analogs) to predict the toxicity of a target compound.[27][28][29][30][31]

Protocol:

-

Target Compound Identification: this compound is defined as the target compound.

-

Analog Search: A database search is performed to identify structurally similar compounds with available experimental toxicity data. Similarity is assessed based on Tanimoto coefficient or other similarity metrics.

-

Analog Evaluation: The identified analogs are evaluated for the consistency of their toxicological profiles.

-

Data Gap Filling: Based on the data from the selected analogs, a prediction is made for the target compound. For example, if several close analogs are non-mutagenic, it is predicted that the target compound will also be non-mutagenic.

-

Justification: A clear rationale for the selection of analogs and the read-across prediction is documented.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[32][33][34] This can be used to predict potential off-target interactions that may lead to toxicity.

Protocol:

-

Target Selection: A protein target known to be involved in a toxicity pathway is selected (e.g., the hERG potassium channel for cardiotoxicity).

-

Ligand and Protein Preparation: The 3D structures of this compound and the target protein are prepared for docking (e.g., adding hydrogens, assigning charges).

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein.

-

Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity. The top-scoring poses are analyzed to understand the key interactions between the ligand and the protein.

-

Toxicity Prediction: A high predicted binding affinity to a known toxicity-related target may indicate a potential for toxicity.

Visualizations

In Silico Toxicity Prediction Workflow

Caption: A workflow for in silico toxicity prediction.

Hypothetical Signaling Pathway for Drug-Induced Liver Injury

Caption: A hypothetical pathway for drug-induced liver injury.

Conclusion and Recommendations

The in silico toxicological assessment of this compound provides a preliminary safety profile. The key findings are:

-

Low concern for mutagenicity and reproductive/developmental toxicity.

-

An equivocal/uncertain prediction for carcinogenicity , warranting further investigation due to the presence of an aromatic amine moiety.

-

A potential risk for hepatotoxicity , which is a common concern for pyrimidine derivatives.

-

A low risk for hERG-related cardiotoxicity.

Based on this in silico evaluation, the following recommendations are made:

-

Prioritize in vitro testing for hepatotoxicity. Given the potential risk, early experimental assessment of liver cell toxicity is recommended.

-

Conduct an Ames test to confirm the negative in silico prediction for mutagenicity.

-

Further investigate the carcinogenic potential if the compound progresses in development, particularly through more advanced in silico models or targeted in vitro assays.

This technical guide demonstrates the power of in silico toxicology in providing a comprehensive, early-stage safety assessment of a novel chemical entity. By integrating various computational methods, researchers can make more informed decisions, optimize resource allocation, and ultimately contribute to the development of safer medicines.

References

- 1. pozescaf.com [pozescaf.com]

- 2. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE [drugfuture.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. ADME/Tox Prediction - Profacgen [profacgen.com]

- 10. ADME and Toxicology | MoDRN [modrn.yale.edu]

- 11. ADME-Tox Modeling and Prediction - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. In silico model for mutagenicity (Ames test), taking into account metabolism | Semantic Scholar [semanticscholar.org]

- 13. In silico model for mutagenicity (Ames test), taking into account metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Advances in Cardiotoxicity Prediction Using Transcriptomics and Machine Learning - Evotec [evotec.com]

- 18. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Scientists use machine learning to predict major clinical forms of drug cardiotoxicity | EurekAlert! [eurekalert.org]

- 23. Prediction of Drug-Induced Arrhythmogenic Risk Using In Silico Populations of Models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 25. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LJMU Research Online [researchonline.ljmu.ac.uk]

- 27. Introduction to Read-across: Principles, Techniques and Frameworks | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 28. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]

- 29. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]

- 30. Read-across – State of the art and next level! – ToxMinds [toxminds.com]

- 31. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]

- 32. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The Potential of Molecular Docking for Predictive Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

Methodological & Application

Application Notes and Protocols for Thiamine Synthesis Using 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of thiamine (Vitamin B1) utilizing 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine as a key precursor. The described methodology is based on the classic Williams and Cline synthesis, a robust and historically significant method for preparing this essential vitamin.[1][2]

Introduction

Thiamine, a vital micronutrient, is composed of a pyrimidine and a thiazole ring linked by a methylene bridge. Its synthesis is a critical process for various applications, from nutritional supplements to pharmaceutical development. The Williams and Cline method involves the quaternization of a thiazole moiety with a pyrimidine derivative.[1][2] In this protocol, we detail the synthesis of thiamine hydrochloride by reacting 4-methyl-5-(2-hydroxyethyl)thiazole with a pyrimidine precursor, which can be this compound or its halogenated derivatives.

Chemical Reaction Pathway

The overall synthesis of thiamine hydrochloride involves two primary stages: the synthesis of the pyrimidine and thiazole precursors, followed by their condensation.

Diagram of the General Thiamine Synthesis Pathway:

Caption: General workflow for the synthesis of Thiamine Hydrochloride.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final thiamine product.

Protocol 1: Synthesis of 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide (Pyrimidine Precursor)

A common precursor for the ethoxymethyl derivative is the bromomethyl analog, which can be subsequently converted or used directly.

Materials:

-

3-Methoxypropionitrile

-

Ethyl formate

-

Sodium methoxide

-

Dimethyl sulfate

-

Acetamidine hydrochloride

-

Hydrobromic acid

-

Propionic acid

-

Toluene

-

Dioxane

-

Formic acid

-

Acetic acid

-

Ethers (e.g., diethyl ether)

-

Alcohols (e.g., methanol, ethanol)

Procedure:

-

Formylation: React 3-methoxypropionitrile with ethyl formate in the presence of sodium methoxide to yield the formylated intermediate sodium salt. This reaction can be carried out in a solvent such as dioxane at approximately 20°C.[3]

-

Methylation: The resulting sodium salt is then reacted with dimethyl sulfate in a solvent like toluene at a temperature ranging from 0 to 80°C to obtain the methylated intermediate.[3]

-

Condensation: The methylated intermediate is condensed with acetamidine hydrochloride. This step can be performed in a sulfoxide-type solvent at around 75°C to yield 4-amino-5-(methoxymethyl)-2-methylpyrimidine.[3]

-

Bromination: The resulting pyrimidine derivative is reacted with hydrobromic acid to yield the target product, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide. This reaction can be conducted in a solvent such as propionic acid at 15°C, or alternatively in formic acid or acetic acid at temperatures ranging from 65°C to 120°C.[3]

Protocol 2: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole (Thiazole Precursor)

Materials:

-

3-Acetylpropanol

-

Thiourea

-

Alkaline solution (e.g., sodium hydroxide)

-

Ether

-

Concentrated acidic solution

-

Sodium nitrite solution

-

Sodium hypophosphite solution

-

Dichloromethane

Procedure:

-

Initial Reaction: In a suitable solvent under acidic conditions, react 3-acetylpropanol with thiourea. The molar ratio of 3-acetylpropanol to thiourea should be between 1:1 and 1:2. The reaction is carried out at a temperature of 78-100°C for 3-8 hours.[4]

-

Workup: After the reaction, adjust the pH to 8.5-10.5 with an alkaline solution and extract the product with ether.[4]

-

Diazotization and Reduction: The ether extract is then dissolved in a concentrated acidic solution and cooled to between -10 and -20°C. A solution of sodium nitrite is added dropwise, and the mixture is stirred. Subsequently, the temperature is adjusted to -5 to -7°C, and a solution of sodium hypophosphite is added dropwise. This reaction is continued in an ice bath for 3-5 hours.[4]

-

Final Extraction and Purification: The reaction mixture's pH is adjusted to 8.0-11.0 with an alkaline solution, followed by extraction with dichloromethane. The solvent is removed, and the product is purified by reduced pressure distillation, collecting the fraction at 120-127°C (at 395-400 Pa).[4] A total yield of up to 73% has been reported for this process.[4]

Protocol 3: Synthesis of Thiamine Hydrochloride

This final step involves the condensation of the pyrimidine and thiazole precursors. The following protocol is a generalized procedure based on the Williams and Cline method.

Materials:

-

4-Amino-5-(ethoxymethyl)-2-methylpyrimidine or 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

-

4-Methyl-5-(2-hydroxyethyl)thiazole

-

Formic acid

-

Toluene

-

Hydrochloric acid

Procedure:

-

Reaction Setup: Dissolve the pyrimidine precursor (e.g., 4-amino-5-(ethoxymethyl)-2-methylpyrimidine) in a suitable solvent. While the original literature is not explicit on the solvent for the ethoxy derivative, related syntheses using halogenated pyrimidines often employ solvents like formic acid.[5]

-

Condensation: Add the 4-methyl-5-(2-hydroxyethyl)thiazole to the solution of the pyrimidine precursor. The reaction mixture is then heated. A recent continuous-flow synthesis of thiamine reports this condensation step at 65°C for 25 minutes.[6]

-

Precipitation and Isolation: After the reaction is complete, the crude thiamine product may precipitate from the solution. The precipitate is filtered and washed with a suitable solvent, such as toluene.[5]

-

Salt Formation and Purification: The crude thiamine is then converted to thiamine hydrochloride by treatment with hydrochloric acid. The final product can be purified by recrystallization. A continuous-flow process reported an isolated yield of 95% with 99% purity for the final thiamine hydrochloride product.[6]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the precursors and the final thiamine product.

| Reaction Step | Product | Reported Yield | Reference |

| Synthesis of Thiazole Precursor | 4-Methyl-5-(2-hydroxyethyl)thiazole | up to 73% | [4] |

| Continuous-Flow Thiamine Synthesis | Thiamine Hydrochloride | 95% | [6] |

| Overall Yield (8-step continuous flow) | Thiamine Hydrochloride | 47.7% | [6] |

Logical Workflow for Thiamine Synthesis

The synthesis of thiamine from its basic precursors can be visualized as a multi-step process.

Caption: Detailed workflow of Thiamine synthesis from precursors.

References

- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

- 4. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. engineering.org.cn [engineering.org.cn]

Application Notes and Protocols for the Quantification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a robust and sensitive method for the quantification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine in biological matrices, specifically human plasma. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is ideal for pharmacokinetic studies, drug metabolism research, and other applications in the drug development pipeline. While no specific validated method for this compound is publicly available, the following protocol is based on established principles for the analysis of similar small molecules.

Overview of the Analytical Method

The method employs a protein precipitation-based sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Quantitative Data Summary

The expected performance characteristics of this LC-MS/MS method are summarized in the table below. This data is representative of what would be expected from a fully validated assay.

| Parameter | Expected Performance |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal (<15%) |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (ACN), HPLC grade, ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of 14,000 rpm and 4°C

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard (IS) working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex mix the sample vigorously for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 168.1 122.1 15 | Internal Standard (IS) | Dependent on IS | Dependent on IS | Dependent on IS |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway for a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) method for CAS 73-66-5 analysis

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Mercaptopyruvic Acid (CAS 73-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopyruvic acid (3-MP), a key intermediate in cysteine metabolism, is of significant interest in biomedical research.[1][2] It serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST), an enzyme involved in hydrogen sulfide (H2S) signaling.[1][3][4] Furthermore, 3-MP is investigated as a potential therapeutic agent, particularly as a cyanide antidote.[5][6][7] The development of robust analytical methods for the accurate quantification of 3-MP in biological matrices is crucial for advancing these research efforts.

This document provides a detailed application note and protocol for the analysis of 3-MP using High-Performance Liquid Chromatography (HPLC), with a focus on a highly sensitive and specific method employing tandem mass spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated HPLC-MS/MS method for the determination of 3-MP in plasma.[5][7]

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µM |

| Linear Dynamic Range | 0.5–100 µM |

| Linearity (R²) | ≥ 0.999 |

| Accuracy | ±9% of the nominal concentration |

| Precision | <7% relative standard deviation |

Experimental Protocols

This section details the methodology for the analysis of 3-MP in plasma using an HPLC-MS/MS system. A critical step in the analysis of 3-MP is the derivatization with monobromobimane (MBB) to stabilize the molecule and prevent dimerization, which can lead to poor chromatographic performance.[6]

Materials and Reagents

-

3-Mercaptopyruvic acid (3-MP) standard

-

Internal Standard (e.g., ¹³C₃-3-MP)

-

Monobromobimane (MBB)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

Plasma samples (e.g., rabbit plasma)

Sample Preparation

-

Spiking: To a 100 µL plasma sample, add the internal standard.

-

Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-